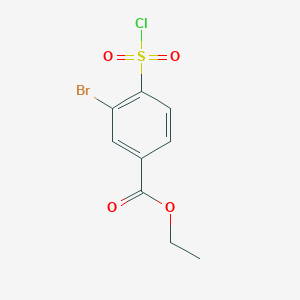

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

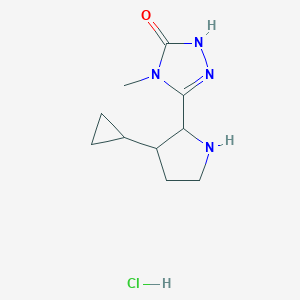

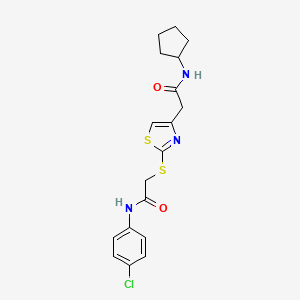

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H8BrClO4S . It has a molecular weight of 327.58 . The compound is used in various areas of research .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is 1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is a solid at room temperature . It has a melting point of 47-51° C .Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate is involved in various chemical syntheses and reactions. For instance, it is used in the synthesis of novel carbocyclic nucleoside analogues containing bicyclo[2.2.1]hept-2-ene-2-methanol (Hřebabecký, Dračínský, & Holý, 2008). Additionally, it's a key intermediate in the preparation of compounds such as ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, which is an intermediate in the Pechmann reaction (Kimura, Sato, Tsuchiya, Chiba, & Kato, 1982).

Synthesis of Pharmaceutical Compounds

This chemical is also used in the synthesis of pharmaceutical compounds. For example, it's involved in the synthesis of monoamine oxidase inhibitors, potentially used in the treatment of neurological disorders (Misra, Dwivedi, & Parmar, 1980).

Development of Antiplatelet Agents

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate derivatives have been studied for their potential as antiplatelet agents. These compounds may play a role in the development of new treatments for thrombosis and other cardiovascular conditions (Chen, Kuo, Teng, Lee, Wang, Lee, Kuo, Huang, Wu, & Huang, 2008).

Biodegradation Studies

In the context of environmental science, ethyl 3-bromo-4-(chlorosulfonyl)benzoate has been used in studies related to the biodegradation of certain compounds. For example, its derivatives have been studied in the context of the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, providing insights into environmentally friendly ways to degrade long-term residual herbicides (Li, Zang, Yu, Lv, Cheng, Cheng, Liu, Liu, Xu, & Lan, 2016).

Cosmetic Applications

This compound is also relevant in the cosmetic industry, particularly in the development and testing of cosmetic preservatives (Wu, Wang, Wang, & Ma, 2008).

properties

IUPAC Name |

ethyl 3-bromo-4-chlorosulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRSZYNOLXITNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-4-(chlorosulfonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2473054.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide](/img/structure/B2473055.png)

![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)

![N-cyano-3-ethyl-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B2473059.png)

![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)

![5,6-dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindol-8(12bH)-one monohydrate](/img/structure/B2473064.png)

![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)

![4-(2,4-dimethoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2473068.png)